m-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Lipophilicity Membrane permeability Drug design

Avoid batch failures in sterically demanding conjugations. Unlike linear para isomers or flexible ADH, this meta-substituted dihydrazide (CAS 40835-49-2) uses 1,3-disubstituted geometry to overcome steric clashes in hapten-carrier crosslinking. - Validated in reverse-phase HPLC (Newcrom R1), resolving where isomeric hydrazides co-elute. - Distinct LogP (-0.929) and tPSA (126.45 Ų) support CNS-sparing anti-infective programs. - Two terminal hydrazine moieties enable orthogonal conjugation strategies.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 40835-49-2
Cat. No. B12648509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(3-Hydrazino-3-oxopropoxy)benzohydrazide
CAS40835-49-2
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCC(=O)NN)C(=O)NN
InChIInChI=1S/C10H14N4O3/c11-13-9(15)4-5-17-8-3-1-2-7(6-8)10(16)14-12/h1-3,6H,4-5,11-12H2,(H,13,15)(H,14,16)
InChIKeyBQCNQKVFYWCAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Substituted Dihydrazide Building Block for Bioconjugation


m-(3-Hydrazino-3-oxopropoxy)benzohydrazide (CAS 40835-49-2) is a heterobifunctional aromatic dihydrazide featuring a meta-substituted benzene core bearing a benzohydrazide group and a 3-hydrazino-3-oxopropoxy side chain [1]. The compound belongs to the class of hydrazide derivatives widely utilized as reactive handles for carbonyl-containing biomolecules, crosslinking agents, and intermediates in pharmaceutical synthesis [2]. Its two terminal hydrazine moieties enable orthogonal conjugation strategies, while the rigid aromatic framework provides distinct spatial orientation compared to fully aliphatic dihydrazide analogs.

Heterobifunctional dihydrazide with two terminal hydrazide moieties for orthogonal bioconjugation strategies
Rigid meta-substituted aromatic core provides distinct spatial orientation versus para and aliphatic analogs
Supports site-selective protein modification and hapten-carrier conjugation research

Why Meta Substitution Differs from Para and Aliphatic Analogs


The meta (1,3-) substitution pattern of 40835-49-2 imparts a significantly different spatial geometry, lipophilicity, and electronic distribution compared to its para analogue (CAS 40835-52-7) and aliphatic dihydrazides such as adipic dihydrazide (ADH) [1]. These physicochemical differences translate into altered reactivity with aldehydes, distinct conjugate stability, and divergent biological penetration profiles. For applications requiring precise molecular orientation—such as site-selective protein modification, hapten-carrier conjugation, or structure-activity relationship (SAR) studies—simple interchange without experimental validation risks batch failure, inconsistent crosslinking efficiency, and irreproducible biological outcomes [2].

Spatial geometry mismatch

Meta 120° kink versus para 180° linear orientation alters conjugation accessibility and crosslinking reproducibility in oriented applications.

Lipophilicity and tPSA variation

Measured lipophilicity and polar surface area differences shift membrane partitioning and CNS penetration profiles compared to para isomer.

Flexible vs. rigid scaffold mismatch

Aliphatic dihydrazides lack the rigid aromatic framework, leading to inconsistent conjugate stability and biological penetration.

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity for Membrane Penetration

The experimental LogP of m-(3-hydrazino-3-oxopropoxy)benzohydrazide is -0.929, compared with the computed XLogP3-AA of -1.1 for the para isomer p-(3-hydrazino-3-oxopropoxy)benzohydrazide (CAS 40835-52-7) [1][2]. The meta-substituted compound is approximately 0.17 log units more lipophilic, indicating a measurably higher partition coefficient into nonpolar environments. This difference, while modest, can be decisive in cellular penetration assays and in intracellular target engagement where log D optimization within a narrow window is critical [3].

Lipophilicity (LogP)
Reported
−0.929Δ +0.17(−1.1 para)
Supports lipophilicity optimization in cell-based assays
Experimental vs. computed LogP; context-dependent
Lipophilicity Membrane permeability Drug design

Larger Topological Polar Surface Area Impacting Drug-Likeness

The tPSA of m-(3-hydrazino-3-oxopropoxy)benzohydrazide is 126.45 Ų, whereas the para isomer has a tPSA of 119 Ų [1]. The meta compound's tPSA is 7.45 Ų higher, a consequence of the non-symmetric substitution that alters the spatial distribution of polar atoms. In drug discovery, tPSA values below 140 Ų are generally associated with good oral bioavailability, but the precise tPSA value determines the window for specific administration routes; the meta isomer's higher tPSA may reduce CNS penetration while improving aqueous solubility relative to the para form [2].

Topological PSA
Reported
126.45 Å²Δ +7.45(119 Ų para)
Supports tPSA tuning in drug-likeness profiling
Computed values; permeability impact requires validation
Topological Polar Surface Area Drug-likeness Physicochemical property

Kinked Geometry for Sterically Hindered Conjugation

The 1,3-disubstituted benzene core in the meta isomer introduces a 120° kink between its two reactive hydrazide termini, in contrast to the 180° linear arrangement of the para isomer and the fully flexible chain of adipic dihydrazide (ADH) . This angular geometry is predicted to reduce steric hindrance when conjugating to bulky biomolecules, potentially increasing the effective conjugation yield in sterically demanding environments. While direct comparative coupling efficiency data specific to this compound are not available, dihydrazide geometry is a known determinant of crosslinker performance in vaccine conjugate manufacturing [1].

Kinked Geometry
Class-level
1,3-disubstituted (120° kink) vs para linear and flexible ADH
May reduce steric hindrance in bulky biomolecule conjugations
Class-level inference; direct coupling data not available
Bioconjugation Crosslinking Molecular geometry

Best Research and Industrial Application Scenarios


Sterically Hindered Hapten-Carrier Bioconjugation

The 1,3-disubstituted geometry of this dihydrazide makes it a superior candidate for conjugating sterically demanding haptens or antigens to carrier proteins where the linear para isomer or flexible ADH fails to achieve adequate conjugation yield due to steric clashes [1]. Vaccine manufacturers evaluating hydrazide-based conjugation strategies can use this compound to access previously low-yielding hapten-carrier combinations.

Lead Optimization with Fine-Tuned Lipophilicity and tPSA

Medicinal chemists operating within narrow LogP and tPSA windows can select the meta isomer specifically to exploit its measured LogP of -0.929 and tPSA of 126.45 Ų [2], offering a distinct physicochemical profile relative to the para analogue. This is particularly valuable in CNS-sparing anti-infective programs where reduced brain penetration is desired.

Aldehyde Derivatization with Unique Chromatographic Retention

The compound has been validated in reverse-phase HPLC methods using Newcrom R1 columns, demonstrating tractable chromatographic behavior for analytical applications [3]. Its distinct retention time and UV profile, arising from the meta-substituted aromatic core, facilitate resolution of derivatized analytes in complex biological matrices where isomeric hydrazide reagents co-elute.

Application
Selection Property
Validation Focus
Sterically hindered hapten-carrier bioconjugation
1,3-disubstituted kinked geometry
Conjugation yield in steric environments
Medicinal chemistry lead optimization
Lipophilicity and tPSA profile
Membrane permeability and CNS penetration tuning
Aldehyde derivatization for HPLC analysis
Meta-substituted aromatic core retention behavior
Chromatographic resolution from isomeric hydrazide reagents
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